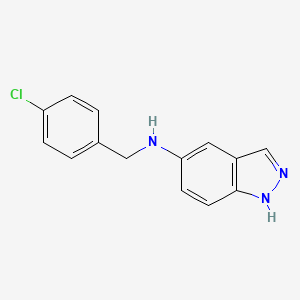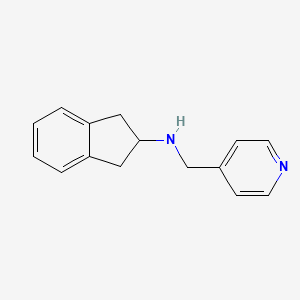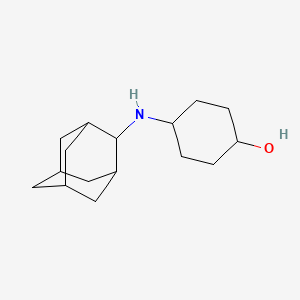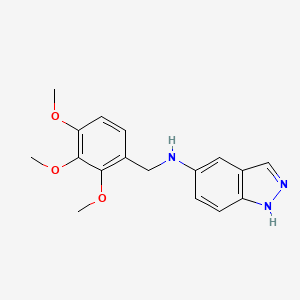![molecular formula C17H36N2 B3852918 (4-tert-butylcyclohexyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B3852918.png)
(4-tert-butylcyclohexyl)[2-(diethylamino)ethyl]methylamine
Descripción general
Descripción
(4-tert-butylcyclohexyl)[2-(diethylamino)ethyl]methylamine, also known as TCB-2, is a chemical compound that belongs to the family of phenethylamines. TCB-2 is a psychoactive drug that acts as a selective agonist for the serotonin 2A receptor. It is a potent hallucinogen that has been used in scientific research to study the serotonin system and its role in mental illness.
Mecanismo De Acción
(4-tert-butylcyclohexyl)[2-(diethylamino)ethyl]methylamine acts as a selective agonist for the serotonin 2A receptor. This receptor is responsible for the hallucinogenic effects of drugs such as LSD and psilocybin. This compound binds to the receptor and activates it, leading to the release of neurotransmitters such as serotonin and dopamine. This results in the hallucinogenic effects of the drug.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It increases the release of serotonin and dopamine in the brain, leading to altered states of consciousness and hallucinations. This compound has also been shown to increase heart rate, blood pressure, and body temperature. It can also cause nausea, vomiting, and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (4-tert-butylcyclohexyl)[2-(diethylamino)ethyl]methylamine in scientific research is its potency as a hallucinogen. This makes it a useful tool for studying the effects of serotonin agonists on the brain and for investigating the potential therapeutic uses of these compounds. However, one limitation of this compound is its potential for abuse and its illegal status in many countries. This can make it difficult to obtain for scientific research purposes.
Direcciones Futuras
There are many potential future directions for research on (4-tert-butylcyclohexyl)[2-(diethylamino)ethyl]methylamine and related compounds. One area of interest is the development of new serotonin agonists that are more selective and have fewer side effects than this compound. Another area of interest is the investigation of the potential therapeutic uses of these compounds, particularly in the treatment of mental illness such as depression and anxiety disorders. Additionally, further research is needed to understand the long-term effects of this compound use on the brain and body.
Aplicaciones Científicas De Investigación
(4-tert-butylcyclohexyl)[2-(diethylamino)ethyl]methylamine has been used in scientific research to study the serotonin system and its role in mental illness. It has been shown to be a potent hallucinogen that can induce visual and auditory hallucinations, as well as altered states of consciousness. This compound has also been used to study the effects of serotonin agonists on the brain and to investigate the potential therapeutic uses of these compounds.
Propiedades
IUPAC Name |
N-(4-tert-butylcyclohexyl)-N',N'-diethyl-N-methylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36N2/c1-7-19(8-2)14-13-18(6)16-11-9-15(10-12-16)17(3,4)5/h15-16H,7-14H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNELDUHRBLIWJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)C1CCC(CC1)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2-ethoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B3852852.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-phenylcyclohexanamine](/img/structure/B3852859.png)
![(2,4-dimethoxyphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine](/img/structure/B3852867.png)

![3-{[(3S*,4R*)-3-hydroxy-4-(3-methyl-2-thienyl)piperidin-1-yl]carbonyl}-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B3852876.png)

![N-[3-(4-morpholinyl)propyl]cycloheptanamine](/img/structure/B3852886.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]tetrahydro-3-thiophenamine](/img/structure/B3852904.png)
![(2-chlorophenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine](/img/structure/B3852911.png)
![N-[3-(1H-imidazol-1-yl)propyl]cycloheptanamine](/img/structure/B3852919.png)
